molecular formula C8H8N2O3 B2440795 2-Methyl-6-nitrobenzamide CAS No. 40637-78-3

2-Methyl-6-nitrobenzamide

Cat. No.: B2440795
CAS No.: 40637-78-3
M. Wt: 180.163
InChI Key: DOQGEYYGGHYOJZ-UHFFFAOYSA-N
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Description

2-Methyl-6-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by a benzene ring substituted with a methyl group at the second position and a nitro group at the sixth position, along with an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-nitrobenzamide typically involves the nitration of 2-methylbenzamide. The process begins with the preparation of 2-methylbenzamide, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the sixth position of the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to convert the nitro group into an amino group, forming 2-methyl-6-aminobenzamide. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.

    Hydrolysis: The amide group in this compound can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Halogenating agents, nitrating agents.

    Hydrolysis: Aqueous acidic or basic conditions.

Major Products Formed:

    Reduction: 2-Methyl-6-aminobenzamide.

    Substitution: Various substituted benzamides.

    Hydrolysis: 2-Methyl-6-nitrobenzoic acid and ammonia.

Scientific Research Applications

2-Methyl-6-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amide group can also participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity.

Comparison with Similar Compounds

    2-Methylbenzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

    6-Nitrobenzamide: Lacks the methyl group, which affects its steric and electronic properties.

    2-Methyl-6-aminobenzamide: Formed by the reduction of 2-Methyl-6-nitrobenzamide, with different chemical reactivity and biological activity.

Uniqueness: this compound is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-6-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-5-3-2-4-6(10(12)13)7(5)8(9)11/h2-4H,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQGEYYGGHYOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80879377
Record name 2-Nitro-6-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40637-78-3
Record name 2-Nitro-6-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-6-nitrobenzamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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